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Compound of Interest

5-Phenyl-1H-imidazole-2-
Compound Name:
carbaldehyde

Cat. No.: B1348808

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Phenyl-1H-
imidazole-2-carbaldehyde

Abstract

5-Phenyl-1H-imidazole-2-carbaldehyde (CAS No: 56248-10-3) is a heterocyclic compound of
significant interest to the chemical and pharmaceutical sciences. The imidazole core is a
privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules.
[1] The presence of a reactive carbaldehyde function at the 2-position, combined with a phenyl
substituent at the 5-position, makes this molecule a versatile building block for the synthesis of
more complex chemical entities. This guide provides a comprehensive analysis of its molecular
structure, synthesis, spectroscopic profile, physicochemical properties, and chemical reactivity.
The content herein is synthesized from established chemical principles and available data on
analogous structures, offering field-proven insights for researchers, scientists, and drug
development professionals.

Molecular Identity and Structural Elucidation

The fundamental identity of 5-Phenyl-1H-imidazole-2-carbaldehyde is established by its
molecular formula and mass. It is crucial to address the inherent tautomerism of the N-
unsubstituted imidazole ring. The proton on the nitrogen atom can reside on either nitrogen,
leading to two equivalent tautomeric forms. This results in the interchangeability of the 4- and
5-positions. Consequently, the compound is often named interchangeably as 4-Phenyl-1H-
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imidazole-2-carbaldehyde.[2] For clarity, this guide will adhere to the 5-phenyl nomenclature
while acknowledging this tautomerism.

Property Value Reference

CAS Number 56248-10-3 [2][3]

Molecular Formula C10HsN20 [2]

Molecular Weight 172.18 g/mol [2][4]
2-phenyl-1H-imidazole-5-

IUPAC Name [4]
carbaldehyde

4-Phenyl-1H-imidazole-2-
Synonyms carbaldehyde, 5-Phenyl-1H- [2]
imidazole-2-carboxaldehyde

Synthesis and Purification Protocol

While various methods exist for the synthesis of substituted imidazoles, a common and
effective approach involves the cyclocondensation of a dicarbonyl compound, an aldehyde, and
ammonia or an ammonia source. A representative protocol for the synthesis of a related
compound, 2,4,5-triphenylimidazole (lophine), can be adapted. For the target molecule, a
plausible and robust strategy is the reaction of a phenacyl halide with a suitable formylating
agent and an ammonia source.

Proposed Synthetic Pathway: Modified Radziszewski
Reaction

This protocol outlines a conceptual pathway. The reaction proceeds by the condensation of 2-
bromo-1-phenylethan-1-one (phenacyl bromide) with formamidine acetate, which serves as the
source for both the C2-carbon-hydrogen and the two nitrogen atoms of the imidazole ring.
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Caption: Proposed synthesis workflow for 5-Phenyl-1H-imidazole-2-carbaldehyde.

Step-by-Step Experimental Protocol

e Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-
phenylethan-1-one (1.0 eq) and formamidine acetate (1.5 eq).

e Solvent Addition: Add absolute ethanol to the flask to achieve a starting material
concentration of approximately 0.5 M.

o Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The
progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the
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starting phenacyl bromide is consumed.

o Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room
temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

o Aqueous Workup: Redissolve the resulting residue in ethyl acetate. Wash the organic layer
sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acid)
and then with brine.

e Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate in vacuo to yield the crude product.

« Purification: Purify the crude residue via silica gel column chromatography. A gradient elution
system, starting with hexane and gradually increasing the polarity with ethyl acetate, is
typically effective for separating the product from impurities.

» Validation: The purified fractions containing the product should be combined, concentrated,
and the resulting solid characterized by NMR, IR, and MS to confirm its identity and purity.

Spectroscopic and Structural Characterization

Comprehensive spectroscopic analysis is essential to confirm the molecular structure of the
synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The
choice of solvent is critical; DMSO-ds is preferred as it allows for the observation of the
exchangeable N-H proton.

Predicted *H and 3C NMR Data (in DMSO-ds, 400 MHz)
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Predicted .
. . . ] Assighment &
Nucleus Chemical Shift  Multiplicity Integration .
Rationale
(3, ppm)
N-H: The labile
) imidazole proton,
1H ~13.0 broad singlet 1H ]
typically broad
and downfield.
CHO: Aldehyde
proton,
~9.7 singlet 1H deshielded by
the carbonyl
group.
H4-imidazole:
~7.9 singlet 1H Imidazole ring
proton.
Phenyl-H:
) Aromatic protons
~7.4-7.6 multiplet 5H
of the phenyl
ring.
CHO: Aldehyde
carbonyl carbon,
13C ~185 C - _
highly
deshielded.
C5-imidazole:
~145 C - Carbon bearing
the phenyl group.
C2-imidazole:
Carbon bearing
~138 C -
the aldehyde
group.
Phenyl Carbons:
~125-130 CH&C - Carbons of the

phenyl ring.
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C4-imidazole:
~120 CH - Imidazole ring

carbon.

Causality Note: The predicted chemical shifts are based on the analysis of structurally similar
compounds, such as 4-(1H-Imidazol-1-yl)benzaldehyde.[5] The electron-withdrawing nature of
the aldehyde group significantly deshields the C2 and CHO protons. The phenyl group's
electronic effects and anisotropic field will influence the shifts of the imidazole and phenyl ring
protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorption Bands

Wavenumber (cm—?) Intensity Vibrational Mode

N-H stretch of the imidazole

3200-3000 Broad ]
ring
3100-3000 Medium Aromatic C-H stretch
] Aldehyde C-H stretch (Fermi
2850 & 2750 Medium
doublet)
~1680 Strong C=0 stretch of the aldehyde
] C=C and C=N stretches of the
~1600 & ~1480 Medium-Strong

aromatic and imidazole rings

Expertise Note:The presence of a strong absorption around 1680 cm~ is a definitive indicator
of the conjugated aldehyde carbonyl group. The broadness of the N-H stretch is characteristic
and indicative of hydrogen bonding in the solid state.[5][6]

Mass Spectrometry (MS)
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Mass spectrometry confirms the molecular weight and can provide structural information
through fragmentation patterns.

o Expected Molecular lon (M*): m/z =172.18
o Key Fragmentation Pathways:
o Loss of a formyl radical (¢<CHO): [M - 29]* — m/z = 143

o Loss of carbon monoxide (CO): [M - 28]* — m/z = 144

Crystallographic and Supramolecular Analysis

While a specific crystal structure for 5-Phenyl-1H-imidazole-2-carbaldehyde is not publicly
available, analysis of related structures like 4-(1H-Imidazol-1-yl)benzaldehyde allows for an
expert prediction of its solid-state behavior.[5] The molecule is expected to form a planar
conformation to maximize conjugation. In the crystal lattice, intermolecular hydrogen bonding is
the dominant cohesive force.

Molecule C

O=C

Molecule A

O=C

N-H
|

N-H-+N Bond
1

N:
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Caption: Potential intermolecular hydrogen bonding motifs in the solid state.

Two primary hydrogen bonding motifs are anticipated: a strong N-H---N bond between the N-H
donor of one molecule and the sp?-hybridized nitrogen of an adjacent molecule, and a weaker
N-H:--O bond involving the aldehyde oxygen. These interactions organize the molecules into
extended chains or sheets in the crystal lattice.[5]

Physicochemical Properties

The physical properties of the compound are dictated by its molecular structure and
intermolecular forces.

Property Value | Description Rationale /| Source

) Expected to be a solid at room  Similar imidazole derivatives
Physical Form _
temperature. are solids.

For comparison, the parent

imidazole-2-carboxaldehyde

Melting Point Data not available. )
melts at ~209 °C (with
decomposition).[7]
Soluble in polar organic The polar imidazole and
solvents (e.g., DMSO, DMF, aldehyde groups confer
Solubility Methanol). Low solubility in solubility in polar solvents,
water and nonpolar solvents while the nonpolar phenyl ring
(e.g., hexane). limits aqueous solubility.[1][8]

Amphoteric. The N-H proton is
K weakly acidic (pKa ~14), and General property of the
a
P the lone pair on the sp? imidazole ring.[1]

nitrogen is basic (pKa ~7).

Chemical Reactivity and Applications

5-Phenyl-1H-imidazole-2-carbaldehyde is a valuable synthetic intermediate due to the
reactivity of its aldehyde group and the versatile imidazole core.
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o Aldehyde Reactivity: The carbaldehyde group can readily undergo a variety of
transformations:

[e]

Condensation: Reacts with primary amines to form Schiff bases (imines), which are
important ligands in coordination chemistry.[9]

o Oxidation: Can be oxidized to the corresponding carboxylic acid (5-phenyl-1H-imidazole-2-
carboxylic acid) using standard oxidizing agents like potassium permanganate or Jones
reagent.

o Reduction: Can be reduced to the primary alcohol ( (5-phenyl-1H-imidazol-2-yl)methanol)
using reducing agents such as sodium borohydride.

o Wittig Reaction: Reacts with phosphorus ylides to form alkenes, extending the carbon
chain.

o Medicinal Chemistry Applications: The imidazole nucleus is a key component in many
pharmaceuticals. This compound serves as a starting point for synthesizing derivatives with
potential biological activities, including antifungal, anticancer, and anti-inflammatory
properties.[10][11]

Conclusion

5-Phenyl-1H-imidazole-2-carbaldehyde is a well-defined chemical entity whose
physicochemical properties are governed by the interplay of its constituent functional groups:
the aromatic phenyl ring, the amphoteric imidazole core, and the reactive aldehyde. While
some experimental data like melting point and a definitive crystal structure are not widely
published, a robust profile can be constructed from spectroscopic principles and data from
analogous compounds. Its predictable reactivity and the biological significance of its core
structure establish it as a high-value building block for researchers in synthetic chemistry and
drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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